1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE

Description

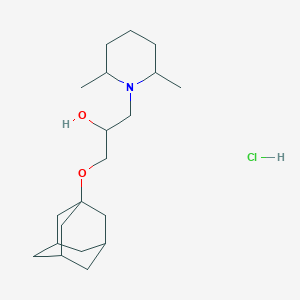

1-(Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone linking two distinct moieties: an adamantyloxy group and a 2,6-dimethylpiperidine ring. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, while the 2,6-dimethylpiperidine introduces steric and electronic effects that may influence receptor binding . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZISDMAXOTFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(Adamantan-1-yl)phenoxy]-3-piperidinopropan-2-ol Hydrochloride

- Molecular Formula: C24H36ClNO2 (identical to the target compound) .

- Key Differences : Lacks methyl groups on the piperidine ring.

- Piperidine derivatives without methyl groups may exhibit broader but less specific binding to adrenoceptors (e.g., α1, β1) .

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Molecular Formula : C24H31N3O6 .

- Key Differences: Replaces adamantane with methoxy-substituted indolyloxy and ethylamino groups.

- Implications: The methoxy groups increase polarity, reducing membrane permeability but enhancing solubility. This compound demonstrated antiarrhythmic and spasmolytic activity in studies, likely due to α1-adrenoceptor antagonism . The target compound’s adamantane moiety may confer superior CNS penetration.

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol Hydrochloride Hydrate

- Molecular Formula: Not explicitly stated, but structural motifs include 2,6-dimethylphenoxy .

- Key Differences : Aromatic dimethyl substitution vs. aliphatic 2,6-dimethylpiperidine.

- Implications: The dimethylphenoxy group may enhance π-π interactions in receptor binding, whereas the target compound’s dimethylpiperidine could optimize steric fit in hydrophobic pockets (e.g., adrenoceptor subtypes) .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-(adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride , with CAS number 1212377-81-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , and it has a molecular weight of 358.0 g/mol. The compound features an adamantane moiety linked to a piperidine derivative, which is significant for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.0 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperidine ring is known to influence dopaminergic and serotonergic pathways, which are critical in the modulation of mood and cognition.

Pharmacological Effects

1. Antidepressant Activity:

Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine reuptake may play a role in these effects.

2. Neuroprotective Properties:

Analogous compounds have demonstrated neuroprotective effects in models of neurodegeneration, suggesting that this compound may also confer similar benefits by reducing oxidative stress and inflammation in neuronal cells.

3. Analgesic Effects:

Some studies have reported analgesic properties for related adamantane derivatives, indicating potential applications in pain management.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar adamantane derivatives. The findings suggested that modifications on the piperidine ring significantly enhanced serotonin receptor affinity, leading to improved mood-related behaviors in rodent models .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of adamantane-based compounds against amyloid-beta toxicity in neuronal cultures. Results indicated that these compounds reduced cell death and maintained neuronal integrity through antioxidant mechanisms .

Study 3: Analgesic Properties

In a pain model study, derivatives of adamantane were tested for their analgesic efficacy. The results showed significant pain relief comparable to standard analgesics, highlighting their potential as therapeutic agents for chronic pain conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key modifications that may enhance activity include:

- Altering the piperidine substituents to improve receptor binding affinity.

- Modifying the adamantane core to enhance lipophilicity and bioavailability.

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increase in piperidine size | Enhanced receptor binding |

| Substitution on adamantane | Improved pharmacokinetic properties |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that adamantane derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various adamantane-based compounds, including derivatives of 1-(adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, which were tested against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The results demonstrated that these compounds possess potent antimicrobial activity, making them potential candidates for developing new antibiotics.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that adamantane derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases . The compound's structure allows it to interact effectively with biological targets involved in inflammation, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.

3. Neurological Applications

The unique structure of this compound positions it as a candidate for neurological research. Studies have suggested that adamantane derivatives may influence neurotransmitter systems and could be explored for their effects on neurodegenerative diseases . This includes potential applications in managing conditions such as Alzheimer's disease and Parkinson's disease.

Material Science Applications

1. Polymer Chemistry

In material science, compounds like this compound can be utilized to modify polymer properties. The adamantane moiety can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices . This application is particularly relevant in creating advanced materials for various industrial uses.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.